

Physicochemical Properties of 2,3-Diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Diaminopyridine**

Cat. No.: **B105623**

[Get Quote](#)

This guide provides an in-depth analysis of the melting point and solubility of **2,3-diaminopyridine**, a key intermediate in organic and biochemical synthesis.[\[1\]](#)[\[2\]](#) The information presented is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

2,3-Diaminopyridine is typically an off-white to dark brown crystalline powder.[\[2\]](#)[\[3\]](#)[\[4\]](#) Quantitative data regarding its melting point and solubility are summarized below.

Table 1: Quantitative Physicochemical Data for **2,3-Diaminopyridine**

Property	Value	Notes
Melting Point	110-115 °C[2][3][5]	Literature-reported range.
109.0-117.0 °C[4]	Specification from a commercial supplier.	
Solubility		
In Water	100 g/L (at 20 °C)[2][3]	-
50 mg/mL[5]	Solution appears opaque and brown.	
In Polar Solvents	Soluble in strongly polar organic solvents like N,N-dimethylformamide (DMF).[1]	Qualitative data.
In Non-Polar Solvents	Poor solubility in low-polar and non-polar organic solvents.[1]	Qualitative data.

Note: One source qualitatively described **2,3-diaminopyridine** as insoluble in water, which contradicts the quantitative data provided by other sources.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of solid chemical compounds like **2,3-diaminopyridine**.

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus (e.g., a heated metal block or Thiele tube).[6][7][8]

Apparatus and Materials:

- Melting point apparatus or Thiele tube with heating oil
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)

- **2,3-Diaminopyridine** sample (dry, finely powdered)
- Mortar and pestle or spatula

Procedure:

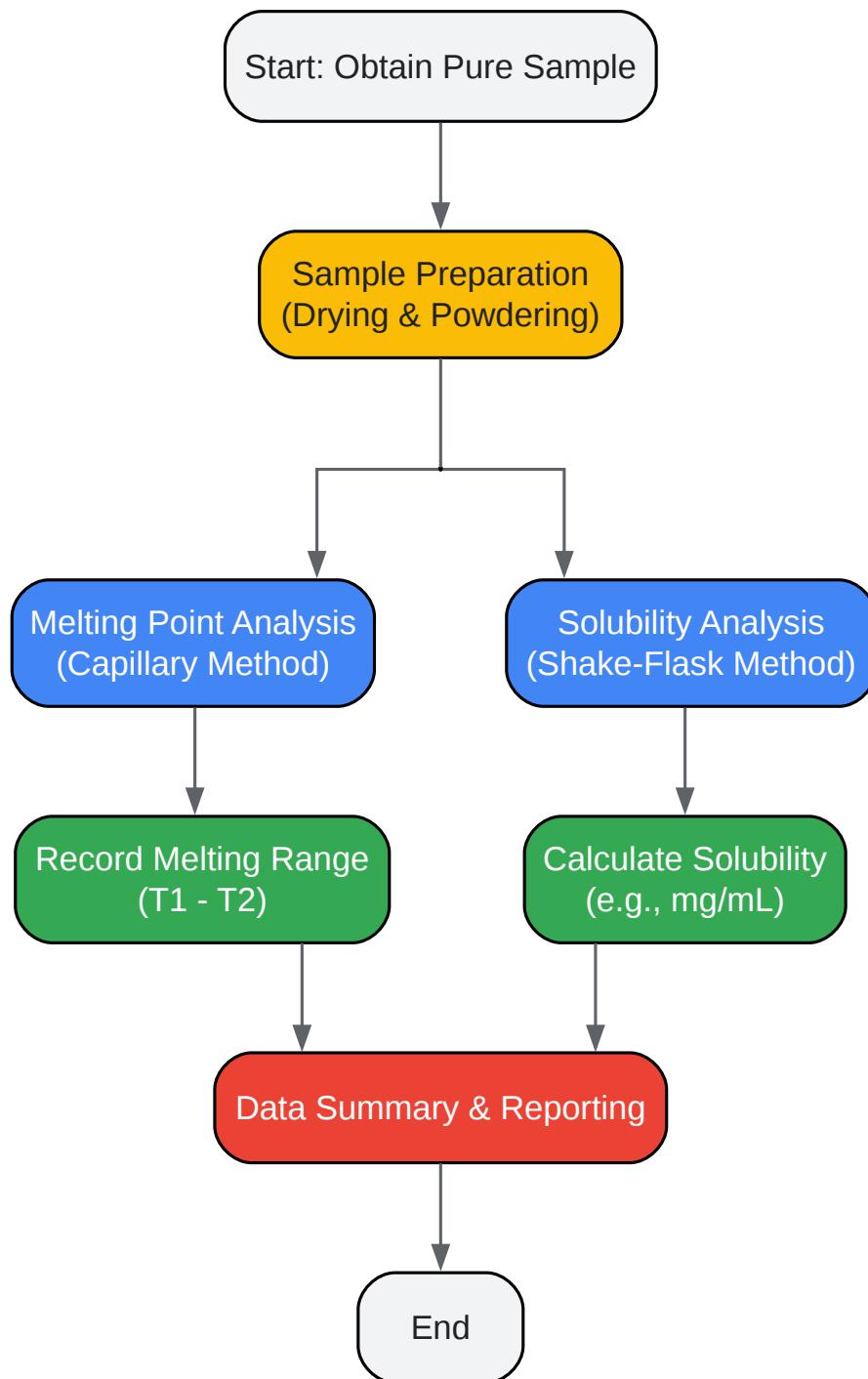
- Sample Preparation: Ensure the **2,3-diaminopyridine** sample is completely dry.[\[7\]](#) Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.[\[9\]](#)[\[10\]](#)
- Loading the Capillary Tube: Invert a capillary tube (sealed end down) and tap the open end into the powdered sample until a small amount of powder enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until the packed sample is 1-2 cm high.[\[10\]](#)
- Apparatus Setup:
 - Heated Block Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[\[7\]](#) Ensure the thermometer is correctly positioned.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[\[8\]](#) Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the sample is immersed.
- Determination:
 - Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point.[\[6\]](#)[\[8\]](#) This helps in setting the parameters for a more accurate measurement. Allow the apparatus to cool sufficiently before the next step.
 - Accurate Measurement: Begin heating again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[\[6\]](#)
- Data Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.[\[10\]](#)
 - Record the temperature (T2) at which the last solid crystal melts completely.[\[10\]](#)

- The melting point is reported as the range T1 - T2.[\[6\]](#) A narrow range (0.5-1.0 °C) typically indicates a pure substance.[\[6\]](#)

This protocol outlines the equilibrium solubility measurement, a common method for determining the solubility of a compound in a specific solvent at a controlled temperature.[\[11\]](#)

Apparatus and Materials:

- Analytical balance
- Vials or flasks with secure caps
- Constant temperature shaker bath or incubator
- Volumetric flasks and pipettes
- Filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
- **2,3-Diaminopyridine** (solute)
- Selected solvent (e.g., deionized water, ethanol)


Procedure:

- Preparation: Prepare a series of vials. To each vial, add a precisely weighed excess amount of **2,3-diaminopyridine**. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.[\[11\]](#)
- Solvent Addition: Add a precise volume of the chosen solvent to each vial.
- Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.[\[11\]](#)

- Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the undissolved solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a pipette.[11]
- Filtration: Immediately filter the collected sample using a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of solubility.
- Analysis: Accurately dilute the clear filtrate to a concentration within the analytical instrument's linear range. Measure the concentration of **2,3-diaminopyridine** in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy).
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of **2,3-diaminopyridine** in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical progression for analyzing the core physicochemical properties of a compound like **2,3-diaminopyridine** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Analysis of **2,3-Diaminopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. A14618.14 [thermofisher.com]
- 5. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. davjalandhar.com [davjalandhar.com]
- 10. byjus.com [byjus.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physicochemical Properties of 2,3-Diaminopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105623#2-3-diaminopyridine-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com